4-(2,5-Dichloro-phenoxy)-nicotinic acid
Description
Contextualization within Nicotinic Acid Derivative Research
Nicotinic acid, also known as niacin or vitamin B3, is a well-established compound with a pyridine carboxylic acid core structure. Its derivatives have been the subject of extensive research, leading to the development of a wide range of biologically active molecules. These derivatives have found applications in various fields, including medicine and agriculture.
Research into nicotinic acid derivatives has yielded compounds with diverse therapeutic properties, including antibacterial, anti-inflammatory, and analgesic activities. For instance, some derivatives have been investigated for their potential to combat multidrug-resistant tuberculosis. The versatility of the nicotinic acid scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its biological and physicochemical properties. The synthesis of new nicotinic acid derivatives is an active area of research, with studies exploring their potential as anti-inflammatory agents and for other therapeutic uses. nih.govresearchgate.netresearchgate.netnih.gov
Table 1: Examples of Research on Nicotinic Acid Derivatives
| Research Area | Example of Derivative Class | Investigated Biological Activity |
|---|---|---|
| Anti-inflammatory | 2-Substituted phenyl derivatives | Analgesic and anti-inflammatory |
| Antimicrobial | Thiazolidinone derivatives | Antibacterial and antifungal |
| Insecticidal | Various ester and hydrazone derivatives | Insecticidal |
This table is for illustrative purposes and highlights general research trends in nicotinic acid derivatives.
Significance of Halogenated Phenoxy Moieties in Chemical Biology
The presence of a 2,5-dichlorophenoxy group in 4-(2,5-Dichloro-phenoxy)-nicotinic acid is of particular significance. Halogenated aromatic rings, and specifically phenoxy moieties, are common features in many biologically active compounds. The inclusion of halogen atoms can profoundly influence a molecule's properties.
Furthermore, the phenoxy group itself can participate in various non-covalent interactions, such as pi-stacking and hydrogen bonding, which are crucial for molecular recognition at the active sites of enzymes and receptors. The study of 4-phenoxy-phenyl isoxazoles as potential anticancer agents highlights the importance of the phenoxy moiety in designing new therapeutic agents. semanticscholar.org
Overview of Research Directions for Novel Chemical Compounds
The exploration of novel chemical compounds like 4-(2,5-Dichloro-phenoxy)-nicotinic acid is driven by the continuous need for new and improved therapeutic agents and agrochemicals. Current research directions in this area are multifaceted and include:
Rational Drug Design and Synthesis: Utilizing computational modeling and structure-activity relationship (SAR) studies to design and synthesize molecules with enhanced potency and selectivity for specific biological targets.
High-Throughput Screening: Screening large libraries of new compounds against a variety of biological targets to identify novel hits for further development.
Mechanism of Action Studies: Investigating the molecular mechanisms by which new compounds exert their biological effects to better understand their therapeutic potential and potential side effects.
Development of Green Synthesis Methods: Focusing on the development of environmentally friendly and efficient synthetic routes for the production of new chemical entities.
The synthesis and biological evaluation of new nicotinic acid derivatives with potential anti-inflammatory, antimicrobial, and other biological activities remain a vibrant area of research, contributing to the broader effort of discovering novel and effective chemical compounds. nih.govresearchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 4-(2,5-Dichloro-phenoxy)-nicotinic acid |
| Nicotinic acid (Niacin, Vitamin B3) |
Properties
Molecular Formula |
C12H7Cl2NO3 |
|---|---|
Molecular Weight |
284.09 g/mol |
IUPAC Name |
4-(2,5-dichlorophenoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H7Cl2NO3/c13-7-1-2-9(14)11(5-7)18-10-3-4-15-6-8(10)12(16)17/h1-6H,(H,16,17) |
InChI Key |
LPLAFJGEKUYWQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC2=C(C=NC=C2)C(=O)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 2,5 Dichloro Phenoxy Nicotinic Acid and Its Analogues
Direct Synthesis Approaches
Direct synthesis methods focus on forming the key ether linkage between the pyridine ring and the dichlorophenol moiety as a central step in constructing the target molecule.
Hydrolysis of Ethyl 4-(2,5-Dichlorophenoxy)nicotinate
The final step in many synthetic routes to 4-(2,5-dichloro-phenoxy)-nicotinic acid is the hydrolysis of its corresponding ester, typically the ethyl or methyl ester. This conversion is a standard chemical transformation.
Alkaline hydrolysis is a common method for this process. The ester, Ethyl 4-(2,5-Dichlorophenoxy)nicotinate, is treated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction mixture is typically heated to increase the rate of reaction. The process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group. This leads to the formation of a carboxylate salt, which is then protonated in a subsequent acidic workup step to yield the final carboxylic acid product. The kinetics of alkaline hydrolysis of related esters, such as ethyl nicotinate, have been studied in various solvent systems, indicating the reaction mechanism is well-understood. researchgate.net The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) until the starting ester is fully consumed.
Coupling Reactions Involving 4-Chloronicotinic Acid and Dichlorophenol Derivatives
A more direct approach to forming the core structure involves the coupling of a 4-halonicotinic acid derivative with a dichlorophenol. Specifically, 4-chloronicotinic acid can be reacted with 2,5-dichlorophenol to form the desired aryl ether bond. This transformation is a nucleophilic aromatic substitution (SNAr) reaction. nih.gov
However, SNAr reactions on electron-deficient rings like pyridine can be challenging and often require harsh conditions or catalytic activation. The Ullmann condensation is a classic and effective method for such C-O bond formations. wikipedia.orgorganic-chemistry.org This reaction typically involves heating the aryl halide (4-chloronicotinic acid) and the phenol (2,5-dichlorophenol) at high temperatures in the presence of a base (like potassium carbonate) and a stoichiometric or catalytic amount of copper or a copper salt (e.g., CuI). wikipedia.orgorganic-chemistry.org The reaction is usually performed in a high-boiling polar solvent such as N,N-dimethylformamide (DMF), nitrobenzene, or N-methylpyrrolidone. wikipedia.org Modern variations of the Ullmann reaction have been developed using soluble copper catalysts supported by ligands, which can improve yields and moderate the required reaction conditions. wikipedia.org
Improvements to the Ullmann condensation for the synthesis of related anilinonicotinic acids have been reported, highlighting the importance of catalyst and solvent choice on reaction yields. researchgate.net
Strategies for Derivatization from Nicotinic Acid Precursors
An alternative to direct coupling is to start with nicotinic acid, a widely available and inexpensive precursor, and build the target molecule through a series of functionalization steps.
Esterification of Nicotinic Acid to Methyl Nicotinate
The first step in many derivatization strategies is the protection of the carboxylic acid group of nicotinic acid via esterification. The formation of methyl nicotinate or ethyl nicotinate is a common and straightforward procedure. The most prevalent method is the Fischer esterification, which involves reacting nicotinic acid with an excess of the corresponding alcohol (methanol or ethanol) in the presence of a strong acid catalyst. unishivaji.ac.in
Concentrated sulfuric acid is a frequently used catalyst for this reaction. unishivaji.ac.in The mixture is typically heated under reflux for several hours to drive the reaction to completion. unishivaji.ac.in After the reaction, the mixture is cooled, and the excess acid is neutralized with a base, such as sodium bicarbonate or sodium carbonate. unishivaji.ac.in The product, methyl nicotinate, can then be extracted using an organic solvent like chloroform and purified. unishivaji.ac.in Alternative solid acid catalysts have also been employed to facilitate an easier workup. google.com
| Alcohol | Catalyst | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Methanol | Conc. H₂SO₄ | Methanol | 13 hours | 70% | unishivaji.ac.in |
| Ethanol | HND230 solid acid | Toluene | 4 hours | 97.2% | google.com |
Reaction of Methyl Nicotinate with 2,4-Dichlorophenoxyacetic Acid Hydrazone
Further functionalization of nicotinic acid derivatives can lead to a wide array of analogues. One such strategy involves the use of hydrazones. First, a hydrazide, such as 2,4-dichlorophenoxyacetic acid hydrazide, is synthesized. This is typically achieved by reacting the corresponding ester (e.g., ethyl 2,4-dichlorophenoxyacetate) with hydrazine hydrate.
The resulting hydrazide can then be condensed with an aldehyde or ketone to form a hydrazone, which is a compound containing the R₂C=NNR₂ functional group. These hydrazones are versatile intermediates. While they are most commonly used in cyclization reactions to form various heterocyclic rings, they represent a class of nicotinic acid analogues. The synthesis of various hydrazones from nicotinic acid hydrazide by condensation with different aldehydes is a well-established method for creating diverse chemical libraries. researchgate.netresearchgate.net
Conversion of Nicotinic Acid to Hydrazides for Further Functionalization
Converting nicotinic acid into its hydrazide is a key step for creating many derivatives, as the hydrazide group is a versatile functional handle for subsequent reactions. There are two primary pathways to synthesize nicotinic acid hydrazide.
Route 1: Via Acid Chloride In this method, nicotinic acid is first converted to its more reactive acid chloride derivative, nicotinoyl chloride. researchgate.net This is typically achieved by reacting nicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). researchgate.netnih.gov The resulting nicotinoyl chloride is then treated with hydrazine hydrate (NH₂NH₂·H₂O) to yield nicotinic acid hydrazide. researchgate.net
Route 2: Via Ester Hydrazinolysis An alternative and very common route involves the hydrazinolysis of a nicotinic acid ester, such as methyl nicotinate or ethyl nicotinate. unishivaji.ac.insciencescholar.us The ester is heated with hydrazine hydrate, often in an alcoholic solvent like ethanol. sciencescholar.uschemicalbook.com This reaction is typically efficient and results in a high yield of the desired hydrazide, which often precipitates from the reaction mixture upon cooling. unishivaji.ac.inchemicalbook.com
The resulting nicotinic acid hydrazide is a stable, crystalline solid that serves as a crucial building block. chemicalbook.com For instance, it can readily react with various aldehydes and ketones, often with catalytic acid, to form Schiff bases (hydrazones), which are precursors to other complex molecules or are themselves biologically active compounds. researchgate.net
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Nicotinoyl chloride | Hydrazine hydrate | - | 5 hours (stirring) | 78.2% | researchgate.net |
| Methyl Nicotinate | Hydrazine hydrate | Methanol | 2 hours (heating) | 75% | unishivaji.ac.in |
| Methyl Nicotinate | Hydrazine hydrate | Ethanol | 3 hours (stirring) | 93.2% | chemicalbook.com |
| Nicotinic Acid | Hydrazine hydrate, Tetra-n-butoxy titanium (catalyst) | n-Butanol/Toluene | Heating until water formation ceases | - | google.com |
Optimization of Synthetic Pathways for Research Scale Production
The synthesis of 4-(2,5-dichloro-phenoxy)-nicotinic acid for research purposes necessitates the development of efficient, high-yielding, and reproducible pathways. Optimization of synthetic conditions is critical to ensure the consistent production of the target compound in sufficient quantities for biological screening and other research activities. The primary routes for forming the key C-O ether linkage in this class of compounds are the Nucleophilic Aromatic Substitution (SNAr) and the copper-catalyzed Ullmann condensation. This section details the optimization of these pathways, focusing on key reaction parameters such as solvent, base, catalyst system, and reaction time.
Optimization of the Nucleophilic Aromatic Substitution (SNAr) Pathway
The SNAr reaction, in which the halogen at the C-4 position of a nicotinic acid derivative is displaced by the nucleophilic 2,5-dichlorophenoxide, is a direct method for synthesis. The efficiency of this reaction is highly dependent on the reaction conditions, as the electron-deficient pyridine ring must be sufficiently activated for the substitution to occur. libretexts.org Key variables for optimization include the choice of solvent, the type and stoichiometry of the base, and the reaction temperature and duration.
For research-scale production, a systematic approach to optimization is employed. Initial studies often involve screening various solvents. Dipolar aprotic solvents are typically preferred for SNAr reactions as they effectively solvate cations while leaving the nucleophile relatively free, enhancing its reactivity. acsgcipr.org The choice of base is also crucial; it must be strong enough to deprotonate the 2,5-dichlorophenol without promoting side reactions. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).
Microwave irradiation has emerged as a powerful tool for accelerating reaction times and improving yields in laboratory-scale synthesis. researchgate.net The optimization data for a model SNAr reaction, shown in Table 1, illustrates the significant impact of solvent, base, and energy input on product yield. While tetrahydrofuran (THF) proved to be the most effective solvent under conventional heating, the use of microwave irradiation dramatically reduced the reaction time from 12 hours to 40 minutes and increased the yield to 96%. researchgate.net
| Entry | Solvent | Base | Conditions | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | DMF | K₂CO₃ | 65 °C | 12 h | 45 |
| 2 | Dioxane | K₂CO₃ | 65 °C | 12 h | 62 |
| 3 | THF | K₂CO₃ | 65 °C | 12 h | 75 |
| 4 | THF | Cs₂CO₃ | 65 °C | 12 h | 80 |
| 5 | THF | NaH | 65 °C | 12 h | 88 |
| 6 | THF | NaH | Microwave, 75 °C | 40 min | 92 |
| 7 | THF | NaH | Microwave, 85 °C | 40 min | 94 |
| 8 | THF | NaH | Microwave, 95 °C | 40 min | 96 |
Optimization of the Ullmann Condensation Pathway
The Ullmann condensation offers a robust, copper-catalyzed alternative for synthesizing aryl ethers. Modern Ullmann-type reactions have overcome the limitations of traditional methods, which required harsh conditions, by employing soluble copper catalysts and ancillary ligands. mdpi.com This allows the reaction to proceed under milder temperatures, making it highly suitable for research-scale production of complex molecules.
Optimization of the Ullmann pathway for the synthesis of 4-(2,5-dichloro-phenoxy)-nicotinic acid analogues involves the careful selection of the copper source, ligand, base, and solvent. Copper(I) salts, such as copper(I) iodide (CuI), are commonly used. The choice of ligand is critical for stabilizing the copper catalyst and facilitating the catalytic cycle. nih.gov A wide array of ligands have been screened for Ullmann diaryl ether synthesis, with N,N-dimethylglycine proving to be highly effective and broadly applicable. nih.gov
The base plays a multifaceted role in the Ullmann reaction, assisting in the deprotonation of the phenol and participating in other steps of the catalytic cycle. researchgate.net Inexpensive inorganic bases like K₂CO₃ are often effective. arkat-usa.org Unlike SNAr reactions, Ullmann couplings can be successfully performed in non-polar solvents such as toluene or xylene, which can simplify product isolation. arkat-usa.org
Research findings from a study on the effect of reaction parameters on an Ullmann O-arylation in a non-polar solvent are presented in Table 2. The data highlights that the choice of ligand and base significantly influences the reaction yield. While several phosphine ligands were tested, triphenylphosphine (PPh₃) provided a good yield. The study also demonstrated that the inexpensive base K₂CO₃ was more effective than stronger, organic bases like DBU under these conditions. arkat-usa.org The reaction was also more efficient in non-polar aromatic solvents compared to polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP). arkat-usa.org
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | CuI | PPh₃ | K₂CO₃ | Toluene | 110 | 58 |
| 2 | CuI | PPh₃ | K₂CO₃ | o-Xylene | 140 | 68 |
| 3 | CuI | PPh₃ | K₂CO₃ | NMP | 110 | <1 |
| 4 | CuI | PPh₃ | DBU | Toluene | 110 | 10 |
| 5 | CuI | dppf | K₂CO₃ | Toluene | 110 | 23 |
| 6 | CuI | None | K₂CO₃ | Toluene | 110 | 15 |
| 7 | CuBr | PPh₃ | K₂CO₃ | Toluene | 110 | 55 |
For research-scale production, the choice between an SNAr and an Ullmann pathway depends on the availability of starting materials, desired purity profile, and the specific electronic properties of the nicotinic acid and phenol analogues being coupled. Both methods, when properly optimized, provide reliable access to 4-(2,5-dichloro-phenoxy)-nicotinic acid and its derivatives.
Advanced Characterization Methodologies in Academic Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methodologies are paramount in determining the molecular architecture of 4-(2,5-dichloro-phenoxy)-nicotinic acid. Each technique offers unique insights into the compound's atomic composition and bonding arrangements.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, PMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for mapping the proton environment within a molecule. For 4-(2,5-dichloro-phenoxy)-nicotinic acid, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the nicotinic acid ring and the dichlorophenoxy group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide detailed information about the electronic environment and connectivity of the protons.
Based on the structure of 4-(2,5-dichloro-phenoxy)-nicotinic acid, the following theoretical ¹H NMR data can be anticipated. The actual experimental values may vary depending on the solvent and other experimental conditions.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
| H-2 (Nicotinic Acid Ring) | 8.5 - 9.0 | Singlet (s) or Doublet (d) | Expected to be downfield due to the deshielding effect of the adjacent nitrogen atom and carboxylic acid group. |
| H-6 (Nicotinic Acid Ring) | 8.0 - 8.5 | Doublet (d) | Influenced by the nitrogen atom and the ether linkage. |
| H-5 (Nicotinic Acid Ring) | 7.0 - 7.5 | Doublet of Doublets (dd) | Coupled to both H-2 and H-6. |
| H-3' (Dichlorophenoxy Ring) | 7.3 - 7.6 | Doublet (d) | Coupled to H-4'. |
| H-4' (Dichlorophenoxy Ring) | 7.0 - 7.3 | Doublet of Doublets (dd) | Coupled to H-3' and H-6'. |
| H-6' (Dichlorophenoxy Ring) | 6.8 - 7.1 | Doublet (d) | Coupled to H-4'. |
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are utilized to identify the functional groups present in 4-(2,5-dichloro-phenoxy)-nicotinic acid. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.
Key expected absorption bands for 4-(2,5-dichloro-phenoxy)-nicotinic acid are detailed in the table below.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |
| C=O (Carboxylic Acid) | 1730 - 1700 | Stretching |
| C=N (Pyridine Ring) | 1600 - 1550 | Stretching |
| C=C (Aromatic Rings) | 1600 - 1450 | Stretching |
| C-O (Ether Linkage) | 1260 - 1000 | Stretching |
| C-Cl | 800 - 600 | Stretching |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass Spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure. For 4-(2,5-dichloro-phenoxy)-nicotinic acid, the molecular ion peak [M]⁺ would be a key feature.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. Derivatization of the carboxylic acid group may be necessary to increase the volatility of 4-(2,5-dichloro-phenoxy)-nicotinic acid for GC-MS analysis.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
For 4-(2,5-dichloro-phenoxy)-nicotinic acid obtained in a solid, crystalline form, single-crystal X-ray Diffraction (XRD) can provide the definitive three-dimensional structure of the molecule. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles within the crystal lattice. The resulting crystal structure offers unequivocal proof of the compound's identity and stereochemistry.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS analysis of 4-(2,5-dichloro-phenoxy)-nicotinic acid would provide information on the core-level binding energies of carbon, nitrogen, oxygen, and chlorine, confirming their presence and providing insights into their chemical environments.
Chromatographic Methods for Purity and Compositional Analysis
Chromatographic techniques are essential for assessing the purity of 4-(2,5-dichloro-phenoxy)-nicotinic acid and for separating it from any impurities or byproducts from a synthesis. High-Performance Liquid Chromatography (HPLC) is a commonly used method for the analysis of non-volatile compounds. A suitable stationary phase (e.g., C18) and mobile phase would be selected to achieve optimal separation. The purity of the compound can be determined by the relative area of its peak in the chromatogram.
Advanced Analytical Method Development and Validation for Novel Compounds
Once a suitable chromatographic method (most commonly HPLC) is established, it must be developed and rigorously validated to ensure it is reliable, reproducible, and fit for its intended purpose, such as quantifying the compound in future experiments. fda.gov Method validation is a requirement of good manufacturing practice and provides scientific evidence of the method's performance. researchgate.net The validation process assesses several key performance parameters. fda.gov
Specificity: The ability of the method to accurately measure the analyte in the presence of impurities, degradation products, or other matrix components. This is often demonstrated by showing that the peaks for these components are well-resolved from the main compound peak.
Linearity: This demonstrates a proportional relationship between the concentration of the analyte and the detector's response over a specified range. ijnrd.org A calibration curve is generated by analyzing a series of standards at different concentrations, and the correlation coefficient (R²) is calculated. An R² value greater than 0.999 is typically desired. researchgate.net
Accuracy: This refers to the closeness of the measured value to the true value. It is often determined through recovery studies by adding a known amount of pure analyte (spiking) to a sample matrix at different concentration levels (e.g., 50%, 100%, 150%). ajpamc.com The percentage of the analyte recovered is then calculated.
Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD) and is assessed at two levels:
Repeatability (Intra-day precision): Analysis of samples on the same day by the same analyst. ajpamc.com
Intermediate Precision (Inter-day precision): Analysis of samples on different days, by different analysts, or with different equipment to assess the method's reproducibility. ajpamc.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. researchgate.net
Robustness: This is the ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature), providing an indication of its reliability during routine use. idosi.org
Table 4: Example Validation Summary for an HPLC Method
| Validation Parameter | Acceptance Criteria | Typical Result for a Validated Method |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Repeatability (%RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% |
| LOQ (µg/mL) | Reportable | 0.5 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99.8% |
Computational and Theoretical Investigations of 4 2,5 Dichloro Phenoxy Nicotinic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods can elucidate a range of properties from molecular geometry to reactivity indices.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Parameters
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By applying DFT, researchers can calculate various parameters that describe the reactivity and stability of 4-(2,5-dichloro-phenoxy)-nicotinic acid. These parameters would typically include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Such calculations would provide a quantitative measure of the molecule's tendency to donate or accept electrons, which is crucial for predicting its behavior in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. For 4-(2,5-dichloro-phenoxy)-nicotinic acid, an MEP map would highlight the electron-rich and electron-deficient regions. Typically, electronegative atoms like oxygen, nitrogen, and chlorine would exhibit negative electrostatic potential (red and yellow areas), indicating sites susceptible to electrophilic attack. Conversely, hydrogen atoms would show positive potential (blue areas), marking them as potential sites for nucleophilic interaction. This mapping is instrumental in predicting intermolecular interactions, including hydrogen bonding.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap would suggest higher reactivity for 4-(2,5-dichloro-phenoxy)-nicotinic acid. FMO analysis would also reveal the spatial distribution of these orbitals, indicating the likely sites for charge transfer during a reaction.
Molecular Docking and Binding Mechanism Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting how a ligand might interact with a protein's binding site.
Ligand-Protein Interaction Analysis with Biological Targets
To explore the potential biological activity of 4-(2,5-dichloro-phenoxy)-nicotinic acid, molecular docking simulations would be performed against various protein targets. Based on the activities of other nicotinic acid derivatives, potential targets could include enzymes or receptors involved in metabolic or signaling pathways. The analysis would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. This would provide a structural basis for the molecule's potential mechanism of action.
Prediction of Binding Affinities and Modes
Beyond identifying the interaction types, molecular docking software can also estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable ligand-protein complex. By simulating the docking of 4-(2,5-dichloro-phenoxy)-nicotinic acid into a protein's active site, researchers could predict its binding mode and affinity. This information is crucial for ranking potential drug candidates and understanding the structural determinants of binding specificity.
In the absence of direct research on 4-(2,5-dichloro-phenoxy)-nicotinic acid, the principles outlined above represent the standard computational workflow for characterizing a novel compound of interest. The application of these theoretical methods would provide a foundational understanding of its chemical properties and potential biological activity, thereby paving the way for future experimental validation.
In Silico Deciphering of Binding Modes for Analogues
The process of in silico deciphering of binding modes typically involves molecular docking and molecular dynamics simulations to predict how a ligand, such as an analogue of 4-(2,5-dichloro-phenoxy)-nicotinic acid, interacts with a biological target at the atomic level. This analysis is crucial for understanding the mechanism of action and for the rational design of more potent and selective molecules.
While the methodologies for such studies are well-established, with numerous examples for various nicotinic acid derivatives, specific research detailing the binding modes of analogues of 4-(2,5-dichloro-phenoxy)-nicotinic acid has not been published. Such a study would theoretically involve:
Homology Modeling: If the crystal structure of the target protein is unknown, a 3D model would be constructed based on the amino acid sequence of a similar protein with a known structure.
Molecular Docking: Analogues of 4-(2,5-dichloro-phenoxy)-nicotinic acid would be docked into the binding site of the target protein to predict their preferred binding orientation and affinity.
Molecular Dynamics Simulations: These simulations would be used to assess the stability of the ligand-protein complex over time and to refine the binding mode.
Without access to proprietary research or the publication of such studies, a detailed account of the binding modes for analogues of this specific compound cannot be provided.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized compounds.
Development of Predictive Models for Biological Activity
The development of a predictive QSAR model for a class of compounds like the analogues of 4-(2,5-dichloro-phenoxy)-nicotinic acid would require a dataset of molecules with experimentally determined biological activities. The general steps in developing such a model include:
Data Collection: Gathering a set of molecules with a known and consistent biological endpoint (e.g., IC50, Ki).
Descriptor Calculation: Calculating various molecular descriptors that quantify different physicochemical properties of the molecules.
Model Building: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a model that correlates the descriptors with the biological activity.
Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.
No published QSAR studies have been found that are specifically dedicated to 4-(2,5-dichloro-phenoxy)-nicotinic acid and its derivatives.
Correlation of Theoretical Descriptors with Experimental Data
A key component of any QSAR study is the correlation of calculated theoretical descriptors with experimentally measured data. These descriptors can be categorized as:
Electronic Descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies, which describe the electronic properties of a molecule.
Steric Descriptors: Including molecular volume, surface area, and shape indices, which relate to the size and shape of the molecule.
Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which quantifies the lipophilicity of a compound.
Topological Descriptors: Which are numerical indices derived from the 2D representation of the molecule.
A hypothetical QSAR study on 4-(2,5-dichloro-phenoxy)-nicotinic acid analogues would involve calculating these descriptors and correlating them with their biological activities. The resulting equation would highlight which properties are most important for the desired activity.
The absence of such correlational studies in the public domain for 4-(2,5-dichloro-phenoxy)-nicotinic acid means that no data tables or detailed findings can be presented.
In Vitro Biological Activity and Mechanistic Research of 4 2,5 Dichloro Phenoxy Nicotinic Acid
In Vitro Pharmacological Screening
Anti-inflammatory Activity Assessment in Cell-Based Assays
The anti-inflammatory potential of nicotinic acid derivatives has been evaluated through their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. nih.govmdpi.com Specifically, the isoforms COX-1 and COX-2 are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com
In vitro assays using fluorometric screening kits are employed to determine the inhibitory concentration (IC50) of compounds against COX-1 and COX-2. nih.govmdpi.com For instance, studies on various compounds have demonstrated a range of inhibitory activities. Some compounds show selective inhibition of COX-2, which is often associated with therapeutic anti-inflammatory effects, while minimizing the side effects linked to COX-1 inhibition. mdpi.com The selectivity index (SI), calculated as the ratio of IC50 for COX-1 to IC50 for COX-2, is a critical parameter in these assessments. rsc.org
Table 1: Example of COX-1/COX-2 Inhibition Data for Novel Compounds
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |
| Compound 3e | >100 | 0.57 | >175.4 |
| Compound 3f | >100 | 0.53 | >188.6 |
| Compound 3r | >100 | 0.61 | >163.9 |
| Compound 3s | >100 | 0.72 | >138.8 |
| Celecoxib (Standard) | >100 | 0.30 | >333.3 |
| This table is representative of data presented in similar studies and does not represent data for 4-(2,5-Dichloro-phenoxy)-nicotinic acid itself. rsc.org |
Antioxidant Activity Evaluation
The antioxidant capacity of chemical compounds is often assessed using in vitro methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the nitric oxide (NO) scavenging assay. researchgate.netresearchgate.net
The DPPH assay is a widely used, simple, and rapid method to evaluate the ability of a compound to act as a free radical scavenger. mdpi.commdpi.com The assay measures the reduction of the DPPH radical, which is observed as a color change from violet to pale yellow. mdpi.com The antioxidant activity is typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. nih.gov
The nitric oxide scavenging assay measures the ability of a compound to inhibit the production of nitric oxide, a free radical involved in various physiological and pathological processes. nih.gov This assay is often conducted in cell-based systems, such as lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells), which produce NO upon activation. dovepress.commdpi.com The amount of nitrite, a stable product of NO, is measured to determine the inhibitory effect of the compound. dovepress.com
Table 2: Representative Antioxidant Activity Data
| Assay | Sample | IC50 (μg/mL) |
| DPPH Scavenging | Methanol Extract | 94.92 |
| DPPH Scavenging | Ethanol Extract | 94.83 |
| DPPH Scavenging | Aqueous Extract | 111.4 |
| DPPH Scavenging | Ascorbic Acid (Standard) | 127.737 |
| Nitric Oxide Scavenging | Chloroform Extract | 17.69 |
| This table presents example data from antioxidant assays on various extracts and is for illustrative purposes. nih.govdovepress.com |
Antimicrobial Spectrum Analysis
The antimicrobial properties of nicotinic acid derivatives and related compounds have been investigated against a range of microorganisms, including bacteria and fungi. researchgate.netnih.gov
Antibacterial Activity: Studies have shown that organic acids can exhibit antibacterial properties, although their activity can be moderate. mdpi.com The minimal inhibitory concentration (MIC) is a key parameter used to quantify antibacterial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism. mdpi.com For some phenolic acids, antibacterial activity has been observed to be more potent against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa than against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. mdpi.com
Antifungal Activity: Nicotinamide (B372718) derivatives, structurally related to nicotinic acid, have been a focus of research for developing new fungicides. researchgate.net Some of these compounds act by inhibiting succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain of fungi. researchgate.net The in vitro antifungal activity is often evaluated using micro-dilution methods to determine the MIC against various fungal strains. researchgate.net
Anti-tuberculosis Activity: Nicotinamide and nicotinic acid have been explored for their potential to restrict the replication of Mycobacterium tuberculosis. nih.gov While both show some activity in broth cultures, nicotinamide has been found to inhibit replication within macrophages. nih.gov The activity of some of these compounds is dependent on the bacterial enzyme nicotinamidase/pyrazinamidase (PncA). nih.gov The search for novel anti-tuberculosis compounds from natural and synthetic sources is an active area of research, with MIC values being a primary measure of potency. nih.govmdpi.commdpi.com
Table 3: Example of Antimicrobial Activity Data
| Organism | Compound/Extract | MIC (μg/mL) |
| E. faecalis | Phenolic Acid | 64 |
| S. aureus | Diospyric acid | <10 |
| C. albicans | Organotin Compound 1 | 0.25-4.68 |
| M. tuberculosis H37Rv | 5-demethylnobiletin | 0.062 |
| This table provides illustrative MIC values from various antimicrobial studies and does not correspond to 4-(2,5-Dichloro-phenoxy)-nicotinic acid. mdpi.comresearchgate.netnih.govnih.gov |
Insecticidal Activity Studies against Agricultural Pests
Nicotinic acid and its derivatives are precursors to a class of insecticides known as neonicotinoids. nih.gov These compounds act on the central nervous system of insects by selectively binding to nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to paralysis and death. nih.gov The insecticidal activity of such compounds is evaluated against various agricultural pests. nih.gov These studies often involve foliar treatments on crops, followed by sampling to assess the reduction in pest density. nih.gov
Investigation of Molecular and Cellular Mechanisms of Action
Identification and Characterization of Putative Biological Targets
GPR109A: The G protein-coupled receptor 109A (GPR109A) is a known receptor for niacin (nicotinic acid). nih.govnih.gov Activation of GPR109A by niacin inhibits adenylate cyclase, leading to a decrease in cyclic AMP (cAMP) levels. nih.gov This signaling pathway is involved in various cellular processes, including the inhibition of free fatty acid liberation. nih.gov In different cellular contexts, GPR109A activation can have diverse effects, such as inducing apoptosis in colonocytes or triggering inflammatory signaling in keratinocytes. nih.gov The internalization of GPR109A upon agonist stimulation is a key regulatory mechanism, which has been shown to be dependent on G protein-coupled receptor kinase 2 (GRK2) and arrestin3. nih.gov
VEGFR-2: While not directly linked to 4-(2,5-Dichloro-phenoxy)-nicotinic acid in the provided context, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis and cancer therapy. The inhibition of this receptor is a mechanism of action for several anti-cancer drugs.
TGR5: Takeda G-protein-coupled receptor 5 (TGR5) is a bile acid receptor that, upon activation, can influence metabolic processes. nih.govnih.gov TGR5 signaling can activate the cAMP-Protein Kinase A (PKA) pathway. nih.gov In the context of diabetic cardiomyopathy, TGR5 activation has been shown to prevent cardiac fatty acid uptake and lipid accumulation. nih.gov
PfMDR1: The Plasmodium falciparum multidrug resistance gene 1 (pfmdr1) encodes a protein (PfMDR1) that is a member of the ABC transporter family. nih.gov This protein is located in the digestive vacuole of the malaria parasite and is implicated in resistance to several antimalarial drugs by altering their transport and disposition within the parasite. nih.gov
Elucidation of Intracellular Signaling Pathways
Currently, there is a notable lack of specific research elucidating the intracellular signaling pathways directly modulated by 4-(2,5-dichloro-phenoxy)-nicotinic acid. Scientific literature extensively covers the signaling pathways affected by related compounds, such as nicotinic acid (niacin), but direct evidence for the specific actions of the dichlorinated phenoxy analog is not available.
For context, nicotinic acid is known to interact with specific G protein-coupled receptors, such as GPR109A, which can lead to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This pathway is famously associated with the flushing response but also plays a role in lipid metabolism. Furthermore, studies on nicotinic acid have pointed to its influence on inflammatory signaling, including pathways involving nuclear factor-kappa B (NF-κB) and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. In pancreatic β-cells, for instance, activation of the GPR109A receptor by nicotinic acid has been shown to exert anti-inflammatory effects by inhibiting the Akt/mTOR signaling pathway.
Another related compound, 2,4-dichlorophenoxyacetic acid, a common herbicide, has been demonstrated to induce oxidative stress and activate downstream signaling cascades leading to apoptosis. Research has shown its ability to impact pathways involving AMP-activated protein kinase (AMPK).
Studies on Mitochondrial Function in Cell Models
Direct experimental studies on the effects of 4-(2,5-dichloro-phenoxy)-nicotinic acid on mitochondrial function in cell models are not present in the available scientific literature. Consequently, a detailed account of its impact on mitochondrial bioenergetics, membrane potential, reactive oxygen species (ROS) production, or mitochondrial-mediated apoptosis cannot be provided.
To offer a perspective from related compounds, nicotinic acid has been shown to have a positive influence on mitochondrial function. Studies have indicated that it can improve mitochondrial health by serving as a precursor for NAD+, a critical coenzyme in cellular respiration. In some cell models, nicotinic acid has been observed to protect against mitochondrial dysfunction and inhibit the mitochondrial pathway of apoptosis by modulating the expression of Bcl-2 family proteins and cytochrome c release.
Conversely, compounds with a dichlorophenoxy group, such as 2,4-dichlorophenoxyacetic acid, have been associated with mitochondrial dysfunction. Research in various cell types has demonstrated that this herbicide can induce a loss of mitochondrial membrane potential, increase cytosolic cytochrome c release, and alter the expression of proteins that regulate mitochondrial integrity, ultimately leading to apoptosis.
These contrasting effects of nicotinic acid and 2,4-dichlorophenoxyacetic acid highlight the uncertainty of predicting the mitochondrial impact of 4-(2,5-dichloro-phenoxy)-nicotinic acid. The combination of these two moieties could result in a novel biological profile with unique effects on mitochondrial function. Rigorous in vitro studies using techniques such as high-resolution respirometry, fluorescence microscopy to assess membrane potential, and assays for ROS production and apoptosis would be necessary to determine the specific mitochondrial effects of this compound.
Comparative Analysis of In Vitro Biological Profiles with Related Compounds
A direct comparative analysis of the in vitro biological profile of 4-(2,5-dichloro-phenoxy)-nicotinic acid with related compounds is hampered by the absence of published data for this specific molecule. While it is possible to collate the known in vitro activities of nicotinic acid and various dichlorophenoxy derivatives, any comparison would be purely theoretical without experimental data for the compound of interest.
For a meaningful comparative analysis, a series of standardized in vitro assays would need to be performed on 4-(2,5-dichloro-phenoxy)-nicotinic acid and its structural analogs. Such a study would typically involve assessing parameters like cytotoxicity, anti-inflammatory activity, receptor binding affinity, and effects on lipid metabolism in relevant cell lines.
The table below illustrates a hypothetical framework for such a comparative analysis, populated with known data for related compounds. The entry for 4-(2,5-dichloro-phenoxy)-nicotinic acid remains blank to reflect the current lack of available information.
| Compound | Primary Molecular Target | Known In Vitro Effects |
| Nicotinic Acid | GPR109A | Inhibition of adenylyl cyclase, reduction of cAMP; Anti-inflammatory effects; Positive modulation of mitochondrial function. |
| 2,4-Dichlorophenoxyacetic Acid | Not fully elucidated; known to induce oxidative stress | Induction of apoptosis; Mitochondrial dysfunction; Alterations in cellular metabolism. |
| 4-(2,5-Dichloro-phenoxy)-nicotinic Acid | Data not available | Data not available |
This table underscores the critical need for experimental investigation to characterize the in vitro biological profile of 4-(2,5-dichloro-phenoxy)-nicotinic acid and to understand how the combination of the nicotinic acid core and the dichlorophenoxy substituent influences its activity compared to its parent compounds.
Future Directions and Emerging Research Avenues
Advancements in Green Chemistry Approaches for Synthesis
The synthesis of diaryl ethers, such as 4-(2,5-dichloro-phenoxy)-nicotinic acid, has traditionally relied on methods like the Ullmann condensation, which often require harsh reaction conditions, including high temperatures and the use of stoichiometric amounts of copper. Modern synthetic chemistry is increasingly moving towards more environmentally benign methods. Future research into the synthesis of 4-(2,5-dichloro-phenoxy)-nicotinic acid is likely to focus on green chemistry principles to minimize waste, reduce energy consumption, and use less hazardous substances.
One promising approach is the use of microwave-assisted synthesis . Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. For the synthesis of aryl ethers, microwave-assisted Williamson ether synthesis has been shown to be highly efficient, often proceeding under solvent-free conditions or in greener solvents.
Another area of advancement is the application of phase-transfer catalysis (PTC) . PTC can facilitate nucleophilic aromatic substitution reactions under milder conditions by transporting a reactant from one phase to another where the reaction occurs. This technique can eliminate the need for harsh, high-boiling point solvents and can lead to faster reactions with fewer byproducts.
Furthermore, advancements in the Ullmann reaction itself are paving the way for greener synthetic routes. The use of catalytic amounts of copper, supported by specific ligands, allows the reaction to proceed at lower temperatures. Research into using biomass-derived solvents and ligands, which can be recovered and reused, also presents a sustainable path forward for the synthesis of this and related compounds.
| Synthetic Method | Traditional Approach | Green Chemistry Advancement | Potential Benefits |
| Ether Synthesis | Williamson Synthesis with reflux in organic solvents for extended periods. | Microwave-assisted synthesis, potentially solvent-free. | Reduced reaction time, increased yield, energy efficiency. |
| Nucleophilic Aromatic Substitution | High temperatures in polar aprotic solvents. | Phase-transfer catalysis (PTC) in biphasic systems. | Milder reaction conditions, reduced solvent use, faster reactions. |
| Ullmann Condensation | Stoichiometric copper powder at high temperatures (>200°C). | Use of soluble copper catalysts with ligands, lower temperatures. | Lower catalyst loading, milder conditions, broader substrate scope. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. For a compound like 4-(2,5-dichloro-phenoxy)-nicotinic acid, AI and ML can be powerful tools for designing novel analogs with improved properties and for predicting their biological activities.
Generative AI models can design new molecules with desired characteristics by learning from vast datasets of known chemical structures and their properties. These models could be used to generate novel derivatives of 4-(2,5-dichloro-phenoxy)-nicotinic acid that are predicted to have higher potency, better selectivity, or more favorable pharmacokinetic profiles.
Machine learning algorithms can also predict the biological targets of small molecules. By analyzing the structural features of 4-(2,5-dichloro-phenoxy)-nicotinic acid, ML models can identify potential protein targets, thereby guiding experimental validation and accelerating the discovery of its mechanism of action. These predictive models can be trained on large databases of drug-target interactions to identify subtle relationships between chemical structure and biological function.
Furthermore, AI is being applied to computer-aided synthesis planning. These tools can analyze a target molecule and propose the most efficient synthetic routes, taking into account factors like cost, yield, and step count. This can significantly streamline the process of synthesizing novel analogs of 4-(2,5-dichloro-phenoxy)-nicotinic acid designed by generative models.
Discovery of Novel Biological Targets through High-Throughput Screening
High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds for their ability to modulate a specific biological target or pathway. While the biological activity of 4-(2,5-dichloro-phenoxy)-nicotinic acid is not yet well-defined, HTS campaigns represent a powerful approach to uncover its potential therapeutic applications.
Future research could involve screening 4-(2,5-dichloro-phenoxy)-nicotinic acid and a library of its derivatives against a wide array of biological targets. Phenotypic screening, where the effect of a compound on cell behavior is observed without a preconceived target, can be particularly valuable for discovering novel mechanisms of action. A recently developed HTS method for phenoxy carboxylic acids using direct analysis in real time mass spectrometry could be adapted for rapid screening.
Moreover, given that many cellular processes are regulated by protein-protein interactions, HTS methods designed to identify small-molecule modulators of these interactions could reveal novel targets for 4-(2,5-dichloro-phenoxy)-nicotinic acid. The nicotinic acid scaffold is known to be a component of various biologically active molecules, and HTS could help to identify unique activities conferred by the 2,5-dichlorophenoxy substituent. For instance, nicotinamidase, an enzyme found in many pathogens but not in humans, is a potential target for compounds containing a nicotinic acid moiety.
Interdisciplinary Research on Compound Functionality in Complex Biological Systems
Understanding the effect of a small molecule in a living organism requires an approach that goes beyond studying its interaction with a single, isolated protein. The field of systems biology, which seeks to understand the complex interactions within biological systems, offers a framework for elucidating the broader effects of 4-(2,5-dichloro-phenoxy)-nicotinic acid.
Future interdisciplinary research will likely combine experimental data from genomics, proteomics, and metabolomics with computational modeling to build a comprehensive picture of how this compound affects cellular networks. By observing the global changes in gene expression, protein levels, and metabolite concentrations in response to treatment with 4-(2,5-dichloro-phenoxy)-nicotinic acid, researchers can identify the pathways and processes that are most significantly perturbed.
The pyridine ring, a core component of nicotinic acid, is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents. Interdisciplinary studies could explore how the specific substitution pattern of 4-(2,5-dichloro-phenoxy)-nicotinic acid influences its interactions within these complex biological networks, potentially leading to the identification of novel therapeutic strategies. This approach, which integrates chemical biology with systems-level analysis, is crucial for moving from a simple understanding of protein-ligand binding to a more holistic view of a compound's function in a physiological context.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2,5-Dichloro-phenoxy)-nicotinic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where the phenolic oxygen of 2,5-dichlorophenol reacts with a halogenated nicotinic acid derivative. Key parameters include:
- Catalyst : Use of Cu(I) or Pd-based catalysts to enhance coupling efficiency .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C improve solubility and reaction kinetics.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) achieves >95% purity.
- Yield Optimization : Lower temperatures (60–80°C) reduce side products like dehalogenated byproducts .
Q. How can structural characterization of 4-(2,5-Dichloro-phenoxy)-nicotinic acid be performed to confirm regiochemistry?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions. For example, aromatic protons in the dichlorophenoxy ring appear as doublets (J = 8–10 Hz) due to meta-chloro substituents .
- X-ray Crystallography : Resolves spatial arrangement; Cl···O interactions stabilize the planar structure .
- Mass Spectrometry : High-resolution MS (ESI+) confirms molecular ion [M+H] at m/z 316.96 (calculated for CHClNO).
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Enzyme Inhibition : Test against nicotinic acid-dependent enzymes (e.g., nicotinamide phosphoribosyltransferase) at 1–100 µM concentrations .
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC determination).
- Antimicrobial Activity : Agar diffusion against E. coli and S. aureus (100 µg/mL, zone inhibition >10 mm suggests potency) .
Advanced Research Questions
Q. How does the electronic effect of the 2,5-dichlorophenoxy group influence the acidity and reactivity of the nicotinic acid moiety?
- Methodological Answer :
- pKa Determination : Potentiometric titration shows the carboxylic acid group’s pKa shifts from ~4.8 (nicotinic acid) to ~3.9 due to electron-withdrawing Cl substituents, enhancing acidity .
- DFT Calculations : HOMO-LUMO gaps (ΔE = 5.2 eV) predict electrophilic reactivity at the pyridine ring’s C-2 position .
- Kinetic Studies : Oxidation by peroxomonosulfate follows second-order kinetics (k = 1.2 × 10 Ms), with rate retardation at pH < 3 due to protonation .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting cytotoxicity results)?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC values across multiple cell lines (e.g., NIH/3T3 vs. MCF-7) to identify cell-type specificity.
- Metabolic Interference : Co-administer CYP450 inhibitors (e.g., ketoconazole) to assess if metabolism alters efficacy .
- Batch Analysis : Verify compound purity (HPLC >99%) to rule out impurities as confounding factors .
Q. How can computational modeling guide the design of derivatives with enhanced target binding?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to NAD biosynthesis enzymes. The dichlorophenoxy group shows hydrophobic interactions with Phe-178 in nicotinamide phosphoribosyltransferase .
- QSAR Studies : Cl substituents at positions 2 and 5 correlate with increased logP (2.8 vs. 1.5 for non-chlorinated analogs), improving membrane permeability .
- MD Simulations : 100-ns trajectories reveal stable hydrogen bonding between the carboxylic acid and Lys-122 in target proteins .
Key Considerations for Researchers
- Toxicological Screening : Cross-reference with 2,4-D analogs to assess potential endocrine disruption (e.g., thyroid receptor binding assays) .
- Environmental Stability : Hydrolysis half-life (t) in pH 7.4 buffer is >30 days, suggesting persistence in aqueous systems .
- Stereochemical Impact : No chiral centers in the parent compound, but derivatives with asymmetric carbons require enantiomeric resolution (e.g., chiral HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
